molecular formula C6H8N2O B1581759 4-Methoxy-2-methylpyrimidine CAS No. 7314-65-0

4-Methoxy-2-methylpyrimidine

Cat. No.: B1581759
CAS No.: 7314-65-0
M. Wt: 124.14 g/mol
InChI Key: XTRAWORUGOJWSH-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylpyrimidine is an aromatic heterocyclic compound with the molecular formula C6H8N2O. It is a derivative of pyrimidine, characterized by a methoxy group at the 4-position and a methyl group at the 2-position of the pyrimidine ring. This compound is used as a building block in the synthesis of various heterocyclic compounds and has applications in multiple fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylpyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methyl-4,6-dichloropyrimidine with methanol in the presence of a base, such as sodium methoxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by methoxy groups .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with efficient stirring and temperature control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Acylation or Alkylation: Reagents such as acyl chlorides or alkyl halides are used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can produce pyrimidine N-oxides .

Comparison with Similar Compounds

  • 2-Methoxy-4-methylpyrimidine
  • 4-Methoxy-2,6-dimethylpyrimidine
  • 4-Methoxy-2-methylpyrimidin-5-amine
  • 6-Methoxy-2-methylpyrimidin-4-amine

Comparison: 4-Methoxy-2-methylpyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and industrial processes .

Properties

IUPAC Name

4-methoxy-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-7-4-3-6(8-5)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRAWORUGOJWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336737
Record name 4-Methoxy-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7314-65-0
Record name 4-Methoxy-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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